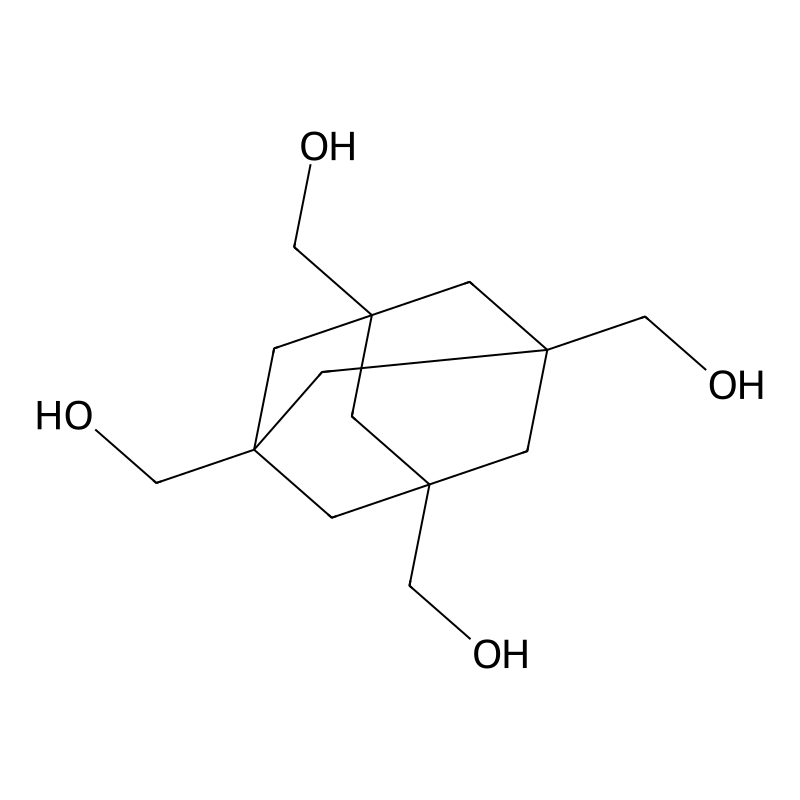Adamantane-1,3,5,7-tetrayltetramethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Adamantane-1,3,5,7-tetrayltetramethanol is a complex organic compound characterized by its unique adamantane structure, which consists of a cage-like arrangement of carbon atoms. This compound features four hydroxymethyl groups attached to the carbon atoms at positions 1, 3, 5, and 7 of the adamantane framework. Its molecular formula is C${10}$H${16}$O$_{4}$, and it is classified as a derivative of adamantane, known for its robust stability and distinctive three-dimensional structure. The presence of multiple hydroxymethyl groups enhances its potential for further chemical modifications and applications in various fields.
Currently, there is no published research specifically exploring the mechanism of action of adamantane-1,3,5,7-tetrayltetramethanol in biological systems.
Future Research Directions
Adamantane-1,3,5,7-tetrayltetramethanol presents an interesting platform for further exploration. Here are some potential areas for future research:
- Development of efficient synthetic routes for large-scale production.
- Investigation of its reactivity and potential for further functionalization to create diverse adamantane derivatives.
- Evaluation of its potential applications in drug delivery systems, material science, or other fields based on its unique properties.
- Oxidation: The hydroxymethyl groups can be oxidized to form carbonyl compounds.
- Reduction: This compound can also participate in reduction reactions, potentially converting carbonyls back to alcohols.
- Substitution Reactions: The hydroxymethyl groups may be replaced by other functional groups under appropriate conditions, allowing for the synthesis of various derivatives .
The synthesis of adamantane-1,3,5,7-tetrayltetramethanol typically involves several steps:
- Starting Material: The synthesis often begins with a suitable precursor from the adamantane family.
- Hydroxymethylation: Hydroxymethyl groups are introduced through reactions involving formaldehyde or similar reagents.
- Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products .
Adamantane-1,3,5,7-tetrayltetramethanol has potential applications in various fields:
- Pharmaceuticals: Its structural features may contribute to drug design and development.
- Materials Science: The compound can be utilized in creating polymers with enhanced thermal and mechanical properties due to its stable adamantane core.
- Chemical Intermediates: It serves as a versatile building block for synthesizing more complex organic molecules.
Interaction studies involving adamantane derivatives often focus on their behavior in biological systems. These studies assess how compounds like adamantane-1,3,5,7-tetrayltetramethanol interact with enzymes or cellular receptors. Such investigations are crucial for understanding their pharmacodynamics and potential therapeutic effects.
Several compounds share structural similarities with adamantane-1,3,5,7-tetrayltetramethanol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Adamantane | Parent structure | Basic cage-like structure without substituents |
| Adamantane-1,3-diol | Hydroxylated derivative | Contains two hydroxyl groups |
| Adamantane-1,3,5-triol | Trihydroxyl derivative | Contains three hydroxyl groups |
| Adamantane-1,3,5-tricarboxylic acid | Carboxylic acid | Contains three carboxylic acid groups |
| Adamantane-1,3,5-trisulfide | Sulfide derivative | Incorporates sulfur atoms into the adamantane frame |
Adamantane-1,3,5,7-tetrayltetramethanol stands out due to its tetravalent hydroxymethyl substitutions at specific positions on the adamantane framework. This unique arrangement allows for diverse chemical reactivity and potential applications not fully realized in other similar compounds.







